1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate
Description
1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate is a synthetic organic compound featuring an indole core substituted with an isopropylmethylpropargylamine group, stabilized as a hydrobromide salt with water of crystallization. Its molecular structure combines aromatic indole (a bicyclic heterocycle with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) with a propargylamine side chain modified by an isopropylmethyl group. The hydrobromide salt enhances stability and solubility, while the hydrate form ensures controlled crystalline properties.
Properties
CAS No. |
89159-84-2 |
|---|---|
Molecular Formula |
C15H19BrN2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)propan-2-yl-methyl-prop-2-ynylazanium;bromide |
InChI |
InChI=1S/C15H18N2.BrH/c1-4-9-17(3)12(2)10-13-11-16-15-8-6-5-7-14(13)15;/h1,5-8,11-12,16H,9-10H2,2-3H3;1H |
InChI Key |
UYLWWNSDDHGBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)[NH+](C)CC#C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Leimgruber–Batcho indole synthesis, which uses iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the propargylamine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-alkylamines.
Scientific Research Applications
1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
1-Isopropyl-pyrrolidin-3-ylamine Dihydrochloride
- Structure : Pyrrolidine ring with an isopropyl group and amine functionality.
- Key Differences : Lacks the indole aromatic system and propargyl group present in the target compound. The dihydrochloride salt offers higher aqueous solubility compared to hydrobromide salts but may differ in stability under thermal stress .
- Applications : Used in medicinal chemistry for ligand design due to its rigid pyrrolidine scaffold.
Isobutyl 1-Pentyl-1H-indazole-3-carboxylate
- Structure : Indazole core with pentyl and isobutyl ester substituents.
- The indazole moiety (vs. indole) alters π-π stacking and hydrogen-bonding capabilities .
- Applications: A synthetic cannabinoid analog used in forensic analysis .
Butylamine Hydrobromide
- Structure : Simple alkylamine (butyl group) with hydrobromide salt.
- Key Differences : Absence of aromatic indole and propargyl groups limits its use in targeted receptor studies. The shorter alkyl chain reduces lipophilicity compared to the isopropylmethylpropargyl group .
- Applications : Intermediate in organic synthesis and corrosion inhibition.
Physicochemical Properties
*Estimated based on structural similarity.
Pharmacological and Functional Comparisons
- Target Compound: The propargylamine group may confer monoamine oxidase (MAO) inhibitory activity, as seen in rasagiline analogs. The indole moiety could interact with serotonin or cannabinoid receptors, depending on substitution patterns .
- 1-Isopropyl-pyrrolidin-3-ylamine Dihydrochloride : Primarily a building block for nicotinic acetylcholine receptor ligands. The lack of aromaticity reduces CNS penetration compared to the indole-based target compound .
- Butylamine Hydrobromide: Limited bioactivity due to its simplicity; used mainly as a proton source in reactions .
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